2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide
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Overview
Description
2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide is a complex organic compound with a unique structure that combines pyrazole and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the 3,5-dimethyl-1H-pyrazole ring. This can be achieved through the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with hydrazine under reflux conditions.
Formation of the Pyridazine Ring: The next step involves the formation of the pyridazine ring. This can be done by reacting the pyrazole derivative with a suitable dicarbonyl compound under acidic conditions.
Coupling with Acetamide: The final step involves the coupling of the pyridazine derivative with N-[2-(2-methoxyphenyl)ethyl]acetamide. This can be achieved through a condensation reaction using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogenating agents such as N-bromosuccinimide (NBS) and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides, while reduction of the pyridazine ring can lead to dihydropyridazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for drug development.
Industry
In industry, this compound can be used as a precursor for the synthesis of advanced materials. Its unique structure allows for the formation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(2-hydroxyphenyl)ethyl]acetamide: This compound is similar in structure but has a hydroxyl group instead of a methoxy group.
2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(2-chlorophenyl)ethyl]acetamide: This compound is similar in structure but has a chlorine atom instead of a methoxy group.
2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(2-nitrophenyl)ethyl]acetamide: This compound is similar in structure but has a nitro group instead of a methoxy group.
Uniqueness
The uniqueness of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide lies in its specific combination of functional groups and rings. This unique structure allows it to interact with specific molecular targets, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C20H23N5O3 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C20H23N5O3/c1-14-12-15(2)25(22-14)18-8-9-20(27)24(23-18)13-19(26)21-11-10-16-6-4-5-7-17(16)28-3/h4-9,12H,10-11,13H2,1-3H3,(H,21,26) |
InChI Key |
GLOOAHBCJSPAAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=CC=C3OC)C |
Origin of Product |
United States |
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